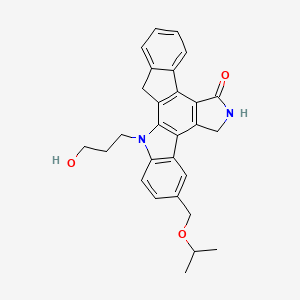
CEP-5214
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
CEP-5214は、血管内皮増殖因子受容体2チロシンキナーゼの強力な阻害剤です。 これは、新しいインデノピロロカルバゾールテンプレートから誘導され、インデノ[2,1-a]ピロロ[3,4-c]カルバゾール-5-オン骨格の9位(エトキシメチル)および12位(ヒドロキシプロピル)に最適な置換基を特徴としています 。 この化合物は、さまざまなモデルで顕著な細胞内およびin vivoの抗腫瘍活性を示しており、水溶性プロドラッグとして第I相臨床試験に進んでいます .
準備方法
合成経路および反応条件
CEP-5214は、インデノピロロカルバゾール骨格を含む一連の化学反応によって合成されます。 。反応条件には、通常、目的の変換を促進するために有機溶媒と触媒を使用することが含まれます。
工業生産方法
This compoundの工業生産には、実験室環境で使用されている合成経路のスケールアップが含まれます。これには、最終生成物の高収率と純度を確保するための反応条件の最適化が含まれます。 プロセスには、目的の品質を実現するために、再結晶やクロマトグラフィーなどの複数の精製ステップが含まれる場合があります .
化学反応の分析
反応の種類
CEP-5214は、次のものを含むさまざまな種類の化学反応を受けます。
酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を形成することができます。
還元: 還元反応は、分子の特定の官能基を修飾するために使用できます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(例:過酸化水素)、還元剤(例:水素化ホウ素ナトリウム)、およびさまざまな有機溶媒(例:ジクロロメタン、エタノール)が含まれます。 反応条件は、通常、高い選択性と収率を実現するように最適化されます .
生成される主な生成物
これらの反応から生成される主な生成物には、官能基が修飾されたthis compoundのさまざまな誘導体が含まれます。 これらの誘導体は、それらの生物活性および潜在的な治療用途についてさらに研究することができます .
科学研究アプリケーション
This compoundは、次のものを含む幅広い科学研究アプリケーションを持っています。
科学的研究の応用
CEP-5214 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the structure-activity relationship of vascular endothelial growth factor receptor inhibitors.
Biology: Investigated for its effects on cellular signaling pathways and its potential as a therapeutic agent for various diseases.
Medicine: Studied for its antitumor activity and potential use in cancer therapy.
作用機序
CEP-5214は、血管内皮増殖因子受容体2チロシンキナーゼの活性を阻害することによりその効果を発揮します。この阻害は、血管新生に関与するシグナル伝達経路を阻害し、腫瘍に供給する新しい血管の形成を減少させます。 この化合物は、キナーゼの活性部位に結合し、下流の標的のリン酸化を阻止し、最終的に腫瘍の増殖を阻害します .
類似化合物との比較
類似化合物
CEP-7055: 経口バイオアベイラビリティを向上させるCEP-5214の水溶性プロドラッグ.
スニチニブ: 同様の抗腫瘍活性を有する別の血管内皮増殖因子受容体阻害剤。
This compoundの独自性
This compoundは、血管内皮増殖因子受容体2チロシンキナーゼに対する高い効力と選択性により、他に類を見ないものです。それは、他のキナーゼに対して良好な選択性を持ちながら、キナーゼの低ナノモル阻害を示します。 さらに、その構造は、生物活性と治療の可能性を高める最適な置換基を特徴としています .
生物活性
CEP-5214, a potent pan-inhibitor of vascular endothelial growth factor receptors (VEGF-R), has garnered attention in oncology due to its significant biological activity in inhibiting angiogenesis. This compound, a C3-(isopropylmethoxy) fused pyrrolocarbazole, demonstrates low nanomolar potency against multiple VEGF-R kinases, making it a promising candidate for therapeutic applications in cancer treatment.
This compound primarily functions by inhibiting the VEGF-VEGF receptor signaling pathway, which is crucial for angiogenesis—the formation of new blood vessels from pre-existing ones. This process is often hijacked by tumors to secure the necessary blood supply for growth and metastasis. The compound exhibits the following IC50 values in biochemical assays:
| VEGF Receptor | IC50 (nM) |
|---|---|
| VEGF-R1/FLT-1 | 16 |
| VEGF-R2/KDR | 10 |
| VEGF-R3/FLT-4 | 17 |
These values indicate that this compound is highly effective at low concentrations, which is advantageous for minimizing potential side effects associated with higher doses .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits VEGF-stimulated autophosphorylation of VEGF-R2 in human umbilical vein endothelial cells (HUVECs) with an IC50 of approximately 10 nM. Additionally, it has been shown to impede capillary tube formation on Matrigel, a common assay for assessing angiogenesis, without causing cytotoxic effects at low nanomolar concentrations .
In Vivo Studies
In vivo experiments involving murine models have revealed that oral or subcutaneous administration of this compound leads to significant reductions in neovascularization. For instance, a study reported an 82% maximum inhibition of neovascularization in porcine aortic endothelial cell implants in nude mice when administered at doses ranging from 2.57 to 23.8 mg/kg . Furthermore, the compound exhibited marked reductions in granuloma formation and vascularity in chronic inflammation models, underscoring its potential therapeutic efficacy.
Development of Resistance
Despite its effectiveness, prolonged exposure to this compound can lead to the development of resistance in leukemia-derived cell lines. Research has indicated that cell lines such as MOLM14 and SEM-K2 develop cross-resistance to this compound after extended culture with the drug, necessitating further investigation into the underlying mechanisms .
Resistance Mechanism Insights
The resistant cell lines exhibit sustained activation of downstream signaling pathways such as Akt and MAPK despite FLT3 receptor inhibition. Notably, mutations such as N-Ras have been identified in some resistant clones, suggesting that genetic alterations may play a role in the resistance observed with this compound and other FLT3 inhibitors .
特性
CAS番号 |
402857-39-0 |
|---|---|
分子式 |
C28H28N2O3 |
分子量 |
440.5 g/mol |
IUPAC名 |
3-(3-hydroxypropyl)-7-(propan-2-yloxymethyl)-3,13-diazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(16),2(10),4(9),5,7,11(15),17,19,21-nonaen-14-one |
InChI |
InChI=1S/C28H28N2O3/c1-16(2)33-15-17-8-9-23-20(12-17)25-22-14-29-28(32)26(22)24-19-7-4-3-6-18(19)13-21(24)27(25)30(23)10-5-11-31/h3-4,6-9,12,16,31H,5,10-11,13-15H2,1-2H3,(H,29,32) |
InChIキー |
MLIFNJABMANKEU-UHFFFAOYSA-N |
SMILES |
CC(C)OCC1=CC2=C(C=C1)N(C3=C2C4=C(C5=C3CC6=CC=CC=C65)C(=O)NC4)CCCO |
正規SMILES |
CC(C)OCC1=CC2=C(C=C1)N(C3=C2C4=C(C5=C3CC6=CC=CC=C65)C(=O)NC4)CCCO |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>5 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
3-(5,6,7,13-tetrahydro-9-((1-methylethoxy)methyl)-5-oxo-12H-indeno(2,1-a)pyrrolo(3,4-c)carbazol-12-yl)propanol CEP 5214 CEP-5214 CEP5214 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















